N-(3-Thienylmethyl)-2-butanamine hydrochloride
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Description
“N-(3-Thienylmethyl)-2-butanamine hydrochloride” is a chemical compound that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
While specific synthesis methods for “N-(3-Thienylmethyl)-2-butanamine hydrochloride” were not found, thiophene derivatives can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .
Scientific Research Applications
Analytical Techniques and Biological Excretion
- A study detailed a gas chromatography-mass spectrometry (GC-MS) based procedure for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat, highlighting the importance of analytical techniques in understanding the pharmacokinetics of psychoactive compounds (Kintz, 1997).
Pharmacological Effects and Toxicology
- Research on MBDB, a structurally related compound, investigated its effects and associated risks, underscoring the significance of evaluating the safety profile and pharmacological effects of psychoactive substances (Carter et al., 2000).
Novel Therapeutic Classes and Neurokinin-1 Receptor Antagonism
- A study introduced derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine as novel therapeutic classes, suggesting the potential of structurally similar compounds in facilitating psychotherapy through entactogenic effects (Nichols et al., 1986).
- Another research highlighted an orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating the therapeutic applications of similar compounds in treating conditions like emesis and depression (Harrison et al., 2001).
Asymmetric Synthesis and Electrocatalytic Applications
- The utility of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines was explored, which could inform synthetic strategies for N-(3-Thienylmethyl)-2-butanamine hydrochloride and its derivatives (Ellman et al., 2002).
- Investigations into mesoporous nitrogen-doped carbon for electrocatalytic hydrogen peroxide synthesis present an example of how chemical compounds can be applied in innovative industrial and environmental processes (Fellinger et al., 2012).
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-8(2)10-6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCIDKPFDOSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CSC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Thienylmethyl)-2-butanamine hydrochloride |
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